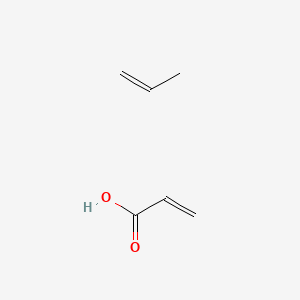

Prop-1-ene;prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Acrylic acid is primarily produced by the oxidation of propylene, a byproduct of the production of ethylene and gasoline . The reaction involves the following steps: [ 2 \text{CH}_2=\text{CHCH}_3 + 3 \text{O}_2 \rightarrow 2 \text{CH}_2=\text{CHCO}_2\text{H} + 2 \text{H}_2\text{O} ]

Industrial Production Methods

The industrial production of acrylic acid involves the catalytic oxidation of propylene in the gas phase. This process typically uses a catalyst composed of mixed metal oxides, such as molybdenum and vanadium oxides . The reaction is carried out at high temperatures (around 300-400°C) and pressures (1-2 atm) to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

Acrylic acid undergoes various types of chemical reactions, including:

Polymerization: Acrylic acid can polymerize to form poly(acrylic acid), a valuable polymer used in various applications.

Esterification: Acrylic acid reacts with alcohols to form esters, such as methyl acrylate and ethyl acrylate.

Addition Reactions: The double bond in acrylic acid can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization of acrylic acid.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used to catalyze the esterification of acrylic acid with alcohols.

Addition Reactions: Halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride) are used in addition reactions with acrylic acid.

Major Products Formed

Poly(acrylic acid): A polymer used in superabsorbent materials, adhesives, and coatings.

Acrylic Esters: Used in the production of paints, coatings, adhesives, and textiles.

Scientific Research Applications

Acrylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of acrylic acid involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the production of superabsorbent polymers, which can absorb and retain large amounts of water . The carboxylic acid group in acrylic acid can also participate in hydrogen bonding and ionic interactions, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Methacrylic Acid: Similar to acrylic acid but with a methyl group attached to the alpha carbon.

Crotonic Acid: An unsaturated carboxylic acid with a similar structure to acrylic acid but with a longer carbon chain.

Maleic Acid: An unsaturated dicarboxylic acid with two carboxylic acid groups.

Uniqueness of Acrylic Acid

Acrylic acid is unique due to its high reactivity and ability to form a wide range of polymers and copolymers. Its simple structure and versatile reactivity make it a valuable building block in various chemical and industrial applications .

Biological Activity

Prop-1-ene; prop-2-enoic acid, commonly known as acrylic acid, is an unsaturated carboxylic acid with the molecular formula C3H4O2. This compound is significant in both industrial applications and biological contexts due to its reactive properties and interactions with biological systems. This article explores the biological activity of acrylic acid, including its mechanisms of action, applications, and relevant case studies.

Acrylic acid is a colorless liquid characterized by a pungent odor. It is miscible with water and various organic solvents, allowing it to participate in a wide range of chemical reactions. Its structure features a vinyl group connected to a carboxylic acid, which imparts unique reactivity typical of both alkenes and carboxylic acids.

Biological Activity Overview

Acrylic acid exhibits various biological activities, including:

- Antimicrobial Properties : Acrylic acid has been shown to possess antimicrobial effects against various pathogens. Its ability to disrupt microbial cell membranes contributes to its effectiveness.

- Cytotoxicity : Studies indicate that acrylic acid can induce cytotoxic effects in certain cell lines, which may be leveraged for therapeutic applications against cancer cells.

- Inflammation Modulation : Acrylic acid has been implicated in modulating inflammatory responses, potentially serving as a target for anti-inflammatory therapies.

The biological activity of acrylic acid can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of acrylic acid allows it to integrate into lipid bilayers, leading to membrane destabilization and cell lysis.

- Reactive Oxygen Species (ROS) Generation : Acrylic acid can induce oxidative stress through ROS production, contributing to its cytotoxic effects.

- Interaction with Cellular Signaling Pathways : Acrylic acid may influence various signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

A study demonstrated that acrylic acid exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 0.5% (v/v) for certain strains .

Cytotoxic Effects

Research conducted on human cancer cell lines revealed that acrylic acid induces apoptosis via mitochondrial pathways. The IC50 values ranged from 200 µM to 500 µM depending on the cell line tested .

Inflammatory Response

In vitro assays indicated that acrylic acid can modulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting potential therapeutic roles in inflammatory diseases .

Case Studies

Safety and Toxicology

While acrylic acid has beneficial biological activities, it is also associated with irritant properties. Exposure can lead to skin irritation and respiratory issues. Safety data sheets recommend handling it with care, using appropriate personal protective equipment (PPE).

Properties

CAS No. |

25214-24-8 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

prop-1-ene;prop-2-enoic acid |

InChI |

InChI=1S/C3H4O2.C3H6/c1-2-3(4)5;1-3-2/h2H,1H2,(H,4,5);3H,1H2,2H3 |

InChI Key |

QVKOLZOAOSNSHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC=C.C=CC(=O)O |

Related CAS |

106400-60-6 25214-24-8 125472-39-1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.